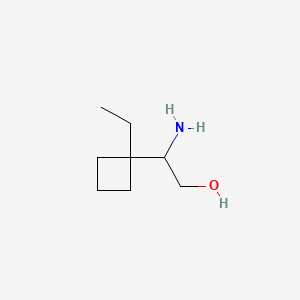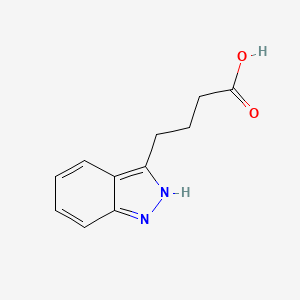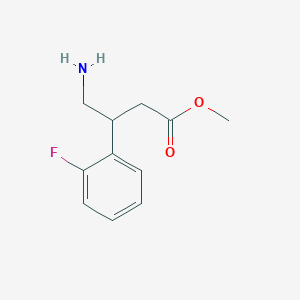
2-Amino-2-(1-ethylcyclobutyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-2-(1-ethylcyclobutyl)ethan-1-ol is an organic compound with the molecular formula C8H17NO It is a derivative of ethanolamine, featuring a cyclobutyl group substituted with an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(1-ethylcyclobutyl)ethan-1-ol typically involves the reaction of cyclobutyl ethylamine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the ring-opening of ethylene oxide and subsequent nucleophilic attack by the amine group.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. Post-reaction, the product is purified using techniques like distillation or crystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(1-ethylcyclobutyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like acyl chlorides or anhydrides are used for acylation reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of amides or esters.
Scientific Research Applications
2-Amino-2-(1-ethylcyclobutyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of surfactants, lubricants, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-2-(1-ethylcyclobutyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino and hydroxyl groups enable it to form hydrogen bonds and electrostatic interactions, influencing biological pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Ethanolamine: A simpler analog with a primary amine and hydroxyl group.
2-Aminoethanol: Another analog with similar functional groups but lacking the cyclobutyl and ethyl substitutions.
2-(2-Aminoethylamino)ethanol: Contains an additional amino group, making it more reactive in certain chemical reactions.
Uniqueness
2-Amino-2-(1-ethylcyclobutyl)ethan-1-ol is unique due to its cyclobutyl ring and ethyl substitution, which confer distinct steric and electronic properties. These structural features can influence its reactivity and interactions with other molecules, making it a valuable compound for specialized applications in research and industry.
Properties
Molecular Formula |
C8H17NO |
|---|---|
Molecular Weight |
143.23 g/mol |
IUPAC Name |
2-amino-2-(1-ethylcyclobutyl)ethanol |
InChI |
InChI=1S/C8H17NO/c1-2-8(4-3-5-8)7(9)6-10/h7,10H,2-6,9H2,1H3 |
InChI Key |
FIHMEEHFDPNRNH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCC1)C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Bromobutyl)benzo[d]thiazole](/img/structure/B13614191.png)













